Structural Differentiation: Absence of α-Hydroxy Group Versus the 2-Hydroxy Analog (CAS 393800-17-4)
The target compound lacks the α‑hydroxy substituent present in N'-(3,4-dihydro-1(2H)-naphthalenylidene)-2-hydroxy-2,2-diphenylacetohydrazide (CAS 393800-17-4). This structural difference eliminates one hydrogen‑bond donor and reduces molecular weight by 16 Da (354.44 vs 370.44 g·mol⁻¹) . In hydrazide–hydrazone Bcl-2 inhibitor series, α‑hydroxy groups have been shown to modulate both potency and selectivity across Bcl-2 family members [1].
| Evidence Dimension | Molecular Weight and Hydrogen‑Bond Donor Count |
|---|---|
| Target Compound Data | MW = 354.44 g·mol⁻¹; HBD = 1 |
| Comparator Or Baseline | N'-(3,4-dihydro-1(2H)-naphthalenylidene)-2-hydroxy-2,2-diphenylacetohydrazide: MW = 370.44 g·mol⁻¹; HBD = 2 |
| Quantified Difference | ΔMW = 16 Da; ΔHBD = 1 |
| Conditions | Calculated from molecular formula (C₂₄H₂₂N₂O vs C₂₄H₂₂N₂O₂) |
Why This Matters
For procurement in Bcl-2 inhibitor campaigns, the non‑hydroxylated scaffold may yield distinct selectivity fingerprints simply by altering hydrogen‑bond network topology, a consideration absent when ordering the hydroxylated analog.
- [1] ACS Omega. 2018;3(2):1310-1323. Hydrazide–hydrazone library Bcl-2 inhibition structure–activity relationships. View Source
